molecular formula C17H16FNO2S B12856265 Benzyl (3-fluoro-4-(thietan-3-yl)phenyl)carbamate

Benzyl (3-fluoro-4-(thietan-3-yl)phenyl)carbamate

Cat. No.: B12856265
M. Wt: 317.4 g/mol
InChI Key: ZWVFAICIKMSKQB-UHFFFAOYSA-N
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Description

Benzyl (3-fluoro-4-(thietan-3-yl)phenyl)carbamate is a synthetic organic compound characterized by the presence of a benzyl group, a fluoro-substituted phenyl ring, and a thietan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3-fluoro-4-(thietan-3-yl)phenyl)carbamate typically involves the following steps:

    Formation of the Thietan Ring: The thietan ring can be synthesized through the reaction of a suitable thiol with an epoxide under basic conditions.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination of the phenyl ring.

    Carbamate Formation: The final step involves the reaction of the fluoro-substituted thietan-phenyl compound with benzyl chloroformate in the presence of a base to form the carbamate linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-fluoro-4-(thietan-3-yl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thietan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The fluoro group can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-fluorinated products.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Benzyl (3-fluoro-4-(thietan-3-yl)phenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl (3-fluoro-4-(thietan-3-yl)phenyl)carbamate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thietan ring may confer unique reactivity. The carbamate linkage can facilitate the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (3-fluoro-4-morpholinophenyl)carbamate: Similar structure but with a morpholine ring instead of a thietan ring.

    Benzyl (3-fluoro-4-thiomorpholinophenyl)carbamate: Contains a thiomorpholine ring.

Uniqueness

Benzyl (3-fluoro-4-(thietan-3-yl)phenyl)carbamate is unique due to the presence of the thietan ring, which imparts distinct chemical and biological properties compared to its analogs. The combination of the fluoro group and the thietan ring can result in enhanced reactivity and potential for diverse applications.

Properties

Molecular Formula

C17H16FNO2S

Molecular Weight

317.4 g/mol

IUPAC Name

benzyl N-[3-fluoro-4-(thietan-3-yl)phenyl]carbamate

InChI

InChI=1S/C17H16FNO2S/c18-16-8-14(6-7-15(16)13-10-22-11-13)19-17(20)21-9-12-4-2-1-3-5-12/h1-8,13H,9-11H2,(H,19,20)

InChI Key

ZWVFAICIKMSKQB-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F

Origin of Product

United States

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